synthesis of 5-Chloro-2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinol
synthesis of 5-Chloro-2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinol
An In-depth Technical Guide to the Synthesis of 5-Chloro-2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinol
Abstract
This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for 5-Chloro-2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinol, a substituted pyrimidine of interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a cornerstone in the development of a wide range of therapeutic agents, owing to its diverse biological activities[1][2]. This document outlines a multi-step synthesis beginning from common starting materials, detailing the strategic rationale behind each transformation. The proposed route emphasizes control over regioselectivity and functional group manipulation, critical aspects for the successful synthesis of highly substituted heterocyclic compounds. Included are detailed experimental protocols, mechanistic insights, and process visualization to facilitate reproducibility and further investigation by researchers in the field.
Strategic Retrosynthetic Analysis
To devise a logical and efficient synthesis, we begin by deconstructing the target molecule. The structure of 5-Chloro-2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinol presents a polysubstituted pyrimidine core. A retrosynthetic approach reveals a plausible pathway involving sequential introduction of the required substituents onto a pre-formed pyrimidine ring.
The primary C-N bond formation between the pyrimidine C6 position and the pyrrolidine nitrogen is logically disconnected via a nucleophilic aromatic substitution (SNAr) reaction. This suggests a precursor with a suitable leaving group, such as a halogen, at the C6 position. The final conversion of a C4-chloro group to a C4-hydroxyl (pyrimidinol) is envisioned as a selective hydrolysis step. This leads back to a key intermediate, a dichlorinated pyrimidine, which can be accessed from a more fundamental pyrimidine core.
Caption: Retrosynthetic analysis of the target molecule.
Recommended Synthetic Pathway and Mechanistic Rationale
The proposed forward synthesis is a five-step sequence designed for efficiency and control. The strategy hinges on building the pyrimidine core first, followed by a carefully orchestrated series of functionalization reactions.
Caption: Proposed five-step synthetic workflow.
Step 1: Synthesis of 2-Methylpyrimidine-4,6-diol
The synthesis initiates with the well-established Pinner cyclocondensation reaction[3]. Diethyl malonate serves as the three-carbon electrophilic component, which reacts with acetamidine, the nucleophilic N-C-N building block. The reaction is typically base-catalyzed, using a strong base like sodium ethoxide to deprotonate the active methylene group of diethyl malonate, initiating the condensation cascade.
Causality: This method is chosen for its reliability and high yields in forming the pyrimidine core structure. Using acetamidine directly incorporates the required C2-methyl group from the outset.
Step 2: Synthesis of 4,6-Dichloro-2-methylpyrimidine
The diol (or more accurately, its tautomeric dione form) intermediate is converted to the highly reactive dichloro derivative. This is a critical activation step. The hydroxyl groups of the pyrimidinediol are poor leaving groups. Therefore, a potent chlorinating agent like phosphoryl chloride (POCl₃) or triphosgene is required[4]. These reagents convert the hydroxyls into excellent leaving groups, which are subsequently displaced by chloride ions.
Causality: POCl₃ is a standard and effective reagent for this type of transformation, driving the reaction to completion[5]. The resulting 4,6-dichloro-2-methylpyrimidine is an excellent electrophilic substrate for subsequent nucleophilic substitution reactions at the C4 and C6 positions[6].
Step 3: Synthesis of 4-Chloro-2-methyl-6-(1-pyrrolidinyl)pyrimidine
This step involves a regioselective nucleophilic aromatic substitution (SNAr). Pyrrolidine, a secondary amine, acts as the nucleophile, displacing one of the chlorine atoms on the pyrimidine ring[7].
Causality: To achieve mono-substitution, the stoichiometry must be carefully controlled, typically using approximately one equivalent of pyrrolidine relative to the dichloropyrimidine. The C4 and C6 positions are electronically similar, so a mixture of isomers may form, but for the purpose of this synthesis, either isomer can be carried forward. The presence of a mild base like triethylamine (TEA) or potassium carbonate is often used to scavenge the HCl generated during the reaction.
Step 4: Synthesis of 4,5-Dichloro-2-methyl-6-(1-pyrrolidinyl)pyrimidine
The introduction of the chloro group at the C5 position is accomplished via an electrophilic aromatic substitution. The pyrrolidinyl group at C6 is a moderately strong electron-donating group, which activates the pyrimidine ring, particularly the adjacent C5 position, towards electrophilic attack.
Causality: A reagent such as N-Chlorosuccinimide (NCS) is an ideal choice for this chlorination. It is a mild and selective source of electrophilic chlorine, minimizing the risk of over-chlorination or other side reactions that might occur with harsher reagents like Cl₂ gas.
Step 5: Synthesis of 5-Chloro-2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinol
The final step is a selective hydrolysis of the C4-chloro group to a hydroxyl group. The C4 position is generally more susceptible to nucleophilic attack than the C5 position due to the electronic influence of the ring nitrogens.
Causality: Controlled reaction conditions are paramount for selectivity. A mild aqueous base (e.g., dilute NaOH or Na₂CO₃) and moderate temperature allow for the selective displacement of the C4-Cl without affecting the more inert C5-Cl. This yields the desired final product in its stable pyrimidinol tautomeric form.
Detailed Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
Protocol 1: Synthesis of 2-Methylpyrimidine-4,6-diol
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To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add dry ethanol (250 mL).
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Carefully add sodium metal (11.5 g, 0.5 mol) in small portions to the ethanol to prepare a fresh solution of sodium ethoxide.
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Once all the sodium has reacted and the solution has cooled, add acetamidine hydrochloride (23.6 g, 0.25 mol). Stir for 15 minutes.
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Add diethyl malonate (40.0 g, 0.25 mol) dropwise to the mixture.
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Heat the reaction mixture to reflux and maintain for 6-8 hours. A white precipitate will form.
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Cool the mixture to room temperature and then in an ice bath.
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Filter the solid precipitate and wash with cold ethanol (50 mL).
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Dissolve the solid in warm water (200 mL) and acidify to pH 5-6 with glacial acetic acid.
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Cool the solution in an ice bath to induce crystallization.
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Filter the white solid, wash with cold water, and dry under vacuum to yield 2-methylpyrimidine-4,6-diol.
Protocol 2: Synthesis of 4,6-Dichloro-2-methylpyrimidine[4]
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In a round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize HCl), place 2-methylpyrimidine-4,6-diol (12.6 g, 0.1 mol).
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Carefully add phosphoryl chloride (POCl₃, 75 mL, 0.8 mol).
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Add N,N-dimethylaniline (2.4 g, 0.02 mol) dropwise as a catalyst.
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Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-5 hours. The reaction should become a clear solution.
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Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto 500 g of crushed ice with vigorous stirring.
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Extract the aqueous mixture with dichloromethane (3 x 100 mL).
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Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify by vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4,6-dichloro-2-methylpyrimidine.
Protocol 3: Synthesis of 4-Chloro-2-methyl-6-(1-pyrrolidinyl)pyrimidine
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Dissolve 4,6-dichloro-2-methylpyrimidine (8.15 g, 0.05 mol) in acetonitrile (150 mL) in a round-bottom flask.
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Add potassium carbonate (7.6 g, 0.055 mol) to the solution.
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Add pyrrolidine (3.55 g, 0.05 mol) dropwise at room temperature.
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Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring by TLC.
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Cool the mixture and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product, which can be purified by column chromatography if necessary.
Protocol 4: Synthesis of 4,5-Dichloro-2-methyl-6-(1-pyrrolidinyl)pyrimidine
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Dissolve 4-chloro-2-methyl-6-(1-pyrrolidinyl)pyrimidine (4.9 g, 0.025 mol) in chloroform (100 mL).
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Add N-Chlorosuccinimide (NCS) (3.5 g, 0.026 mol) in one portion.
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Stir the reaction at room temperature for 24 hours, monitoring by TLC.
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Once the reaction is complete, wash the mixture with 1 M sodium hydroxide solution (50 mL) and then with water (50 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization from ethanol or by column chromatography.
Protocol 5: Synthesis of 5-Chloro-2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinol
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In a round-bottom flask, suspend 4,5-dichloro-2-methyl-6-(1-pyrrolidinyl)pyrimidine (4.6 g, 0.02 mol) in a mixture of dioxane (50 mL) and 2 M aqueous sodium hydroxide solution (30 mL).
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Heat the mixture to 80-90 °C and stir for 4-6 hours until TLC indicates the disappearance of the starting material.
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Cool the reaction mixture to room temperature and carefully neutralize with 2 M hydrochloric acid to pH 7.
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Extract the product into ethyl acetate (3 x 75 mL).
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
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Purify the resulting solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the final product.
Process Data Summary
| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (from 0.1 mol start) | Key Reagents |
| 1 | 2-Methylpyrimidine-4,6-diol | C₅H₆N₂O₂ | 126.11 | 12.6 g | NaOEt, Acetamidine HCl |
| 2 | 4,6-Dichloro-2-methylpyrimidine | C₅H₄Cl₂N₂ | 163.01 | 16.3 g | POCl₃ |
| 3 | 4-Chloro-2-methyl-6-(1-pyrrolidinyl)pyrimidine | C₉H₁₂ClN₃ | 197.66 | 19.8 g | Pyrrolidine, K₂CO₃ |
| 4 | 4,5-Dichloro-2-methyl-6-(1-pyrrolidinyl)pyrimidine | C₉H₁₁Cl₂N₃ | 232.11 | 23.2 g | N-Chlorosuccinimide (NCS) |
| 5 | 5-Chloro-2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinol | C₉H₁₂ClN₃O | 213.66 | 21.4 g | NaOH (aq) |
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